REACTION_CXSMILES
|
[Br:1]Br.[N:3]1[NH:4][C:5](=[O:10])[NH:6][C:7](=[O:9])[CH:8]=1>O>[Br:1][C:8]1[C:7](=[O:9])[NH:6][C:5](=[O:10])[NH:4][N:3]=1
|
Name
|
|
Quantity
|
2.506 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1NC(NC(C1)=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 26 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white precipitate was formed
|
Type
|
FILTRATION
|
Details
|
The solid was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from water (15 mL at reflux temperature)
|
Reaction Time |
26 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(NC(NN1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.26 mmol | |
AMOUNT: MASS | 1.97 g | |
YIELD: PERCENTYIELD | 46.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |